molecular formula C12H21NO4S B2924707 Tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate CAS No. 2248382-97-8

Tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate

Cat. No.: B2924707
CAS No.: 2248382-97-8
M. Wt: 275.36
InChI Key: YSDSTUWSVYMBJZ-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate is a notable compound with significant applications across various fields such as chemistry, biology, and medicine. This compound is an ester derivative with a distinctive structure, contributing to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate typically involves multiple steps. The initial step often includes the preparation of the intermediate 3-[(tert-butoxycarbonylamino)methyl]-2H-thieno[2,3-c]pyrrole-5-carboxylate. This intermediate is then treated with various reagents under controlled conditions to yield the target compound. Conditions such as temperature, solvent, and reaction time are crucial and carefully optimized to maximize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve automated, high-throughput methods to ensure efficiency and scalability. Techniques such as continuous flow synthesis could be employed, where reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized under certain conditions, leading to the formation of corresponding oxidized derivatives.

  • Reduction: : It can be reduced to yield different products, depending on the reducing agent used.

  • Substitution: : Substitution reactions are common, especially at positions where reactive functional groups are present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often vary but typically include specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : In biological studies, the compound is utilized for probing biochemical pathways and interactions.

  • Medicine: : It has potential therapeutic applications, including drug development and the study of disease mechanisms.

  • Industry: : In industrial applications, the compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological activities, leading to desired outcomes such as inhibition of enzymes or activation of receptors.

Comparison with Similar Compounds

Compared to other similar compounds, tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate stands out due to its unique structural features and reactivity.

List of Similar Compounds

  • Tert-butyl 2-[(3R,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate

  • Tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate

  • Tert-butyl 2-[(3S,3aS,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate

Each of these compounds shares a similar core structure but differs in stereochemistry or functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(14)4-8-7-18(15,16)10-6-13-5-9(8)10/h8-10,13H,4-7H2,1-3H3/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDSTUWSVYMBJZ-OPRDCNLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CS(=O)(=O)C2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CS(=O)(=O)[C@H]2[C@@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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